molecular formula C9H11NO3 B6284957 2-(6-methoxy-2-methylpyridin-3-yl)acetic acid CAS No. 1000507-39-0

2-(6-methoxy-2-methylpyridin-3-yl)acetic acid

Cat. No.: B6284957
CAS No.: 1000507-39-0
M. Wt: 181.19 g/mol
InChI Key: RYYPQKVWBRRIAJ-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Chemistry

Pyridine (C₅H₅N) is a six-membered heterocyclic aromatic compound structurally related to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts distinct chemical properties to the ring, making it weakly basic and influencing its reactivity in chemical transformations. wikipedia.org Pyridine and its derivatives are ubiquitous in both nature and synthetic chemistry, forming the core of many important biological molecules, including certain vitamins (niacin and pyridoxine) and coenzymes. nih.gov

The pyridine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of approved pharmaceutical drugs. nih.govrsc.orgsemanticscholar.org Its ability to form hydrogen bonds, act as a ligand for metal ions, and serve as a bioisostere for a benzene ring allows for a wide range of molecular interactions and structural modifications. nih.govenpress-publisher.com The chemistry of pyridine is rich and well-established, encompassing a variety of reactions such as electrophilic and nucleophilic substitutions, which allow for the synthesis of a diverse array of functionalized derivatives. nih.gov The presence of substituents, such as the methoxy (B1213986) and methyl groups on the pyridine ring of 2-(6-methoxy-2-methylpyridin-3-yl)acetic acid, further modulates its electronic properties and steric profile, offering fine-tuning possibilities for specific applications.

Significance of the Pyridine Acetate (B1210297) Scaffold in Research

The pyridine acetate scaffold, characterized by a pyridine ring bearing an acetic acid group, is of considerable interest in the design of new therapeutic agents and functional materials. The acetic acid moiety introduces a carboxylic acid functional group, which is ionizable and can participate in various chemical reactions, including esterification and amidation, making it a valuable handle for further molecular elaboration. wikipedia.org

In the pharmaceutical realm, the pyridine core often improves the water solubility of potential drug molecules, a desirable property for bioavailability. nih.govenpress-publisher.com The combination of a pyridine ring with a carboxylic acid can be found in various biologically active molecules. For instance, derivatives of pyridine carboxylic acids have been investigated for a wide range of therapeutic applications. researchgate.net The specific arrangement of substituents on the pyridine ring, as seen in this compound, can influence the molecule's conformation and its ability to bind to biological targets.

Table 1: Physicochemical Properties of Related Pyridine Acetic Acid Derivatives

Note: Data presented is for structurally similar compounds to provide context due to the limited availability of specific data for this compound. sigmaaldrich.comchemscene.comscbt.comechemi.com

Overview of Current Research Trajectories for This Compound Class

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for the broader class of substituted pyridine derivatives are well-defined and highly active. A significant area of focus is the development of novel therapeutic agents. For example, pyridine-containing compounds have been synthesized and investigated for their potential as monoamine oxidase (MAO) inhibitors, which have applications in the treatment of neurological disorders. nih.gov

Furthermore, research into pyridine derivatives has led to the identification of potent dual PPARα/γ agonists, which are of interest for the management of metabolic diseases. researchgate.net The synthesis of various pyridine derivatives is also a key area of research, with studies focusing on developing efficient and versatile synthetic methodologies, such as palladium-catalyzed coupling reactions, to create libraries of compounds for biological screening. researchgate.netresearchgate.net The adaptability of the pyridine scaffold allows for the creation of diverse molecular frameworks, which are then evaluated for a wide range of biological activities, including antibacterial and anticancer properties. nih.govresearchgate.net The ongoing exploration of pyridine derivatives in medicinal chemistry suggests that compounds like this compound could serve as valuable intermediates or lead compounds in the discovery of new drugs and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1000507-39-0

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(6-methoxy-2-methylpyridin-3-yl)acetic acid

InChI

InChI=1S/C9H11NO3/c1-6-7(5-9(11)12)3-4-8(10-6)13-2/h3-4H,5H2,1-2H3,(H,11,12)

InChI Key

RYYPQKVWBRRIAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)CC(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of 2 6 Methoxy 2 Methylpyridin 3 Yl Acetic Acid

Established Synthetic Routes for 2-(6-Methoxy-2-methylpyridin-3-yl)acetic Acid

Precursor Synthesis and Functional Group Introduction

A logical starting point for the synthesis is the commercially available compound 3-Bromo-6-methoxy-2-methylpyridine nih.gov. This precursor contains the core pyridine (B92270) ring with the required methyl and methoxy (B1213986) substituents already in place. The primary challenge is the introduction of a two-carbon acetic acid side chain at the 3-position, which can be achieved via a nitrile intermediate.

A proposed synthetic sequence is outlined below:

Carbonylation: The bromo group of the starting material is converted to a methyl ester via a palladium-catalyzed carbonylation reaction. This reaction, typically carried out under a carbon monoxide atmosphere with methanol, yields methyl 6-methoxy-2-methylnicotinate nih.gov.

Reduction to Alcohol: The resulting ester is then reduced to the corresponding primary alcohol, (6-methoxy-2-methylpyridin-3-yl)methanol , using a suitable reducing agent such as lithium aluminium hydride (LiAlH₄) in an anhydrous ether solvent.

Halogenation: The hydroxymethyl group is converted to a more reactive chloromethyl group. This is typically achieved by reacting the alcohol with thionyl chloride (SOCl₂) or a similar chlorinating agent to produce 3-(chloromethyl)-6-methoxy-2-methylpyridine .

Cyanation: The chloromethyl derivative serves as an electrophile for the introduction of a nitrile group. Reaction with a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent such as DMSO furnishes the key intermediate, 2-(6-methoxy-2-methylpyridin-3-yl)acetonitrile nih.govnih.gov.

Table 1: Proposed Synthetic Pathway and Intermediates
StepStarting MaterialKey ReagentsProduct
13-Bromo-6-methoxy-2-methylpyridineCO, Methanol, Pd Catalyst, BaseMethyl 6-methoxy-2-methylnicotinate
2Methyl 6-methoxy-2-methylnicotinateLiAlH₄ or other reducing agent(6-methoxy-2-methylpyridin-3-yl)methanol
3(6-methoxy-2-methylpyridin-3-yl)methanolSOCl₂ or other chlorinating agent3-(chloromethyl)-6-methoxy-2-methylpyridine
43-(chloromethyl)-6-methoxy-2-methylpyridineNaCN or KCN2-(6-methoxy-2-methylpyridin-3-yl)acetonitrile
52-(6-methoxy-2-methylpyridin-3-yl)acetonitrileH₂O, Acid or Base (e.g., HCl, NaOH)This compound

Key Reaction Steps and Catalytic Systems

The success of the proposed synthesis hinges on two critical transformations: the palladium-catalyzed introduction of a carbonyl group and the final hydrolysis of the nitrile.

Palladium-Catalyzed Carbonylation: The conversion of aryl halides to carboxylic acid derivatives is a cornerstone of modern organic synthesis. nih.gov For the transformation of 3-Bromo-6-methoxy-2-methylpyridine, a typical catalytic system would involve a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂) or a palladium(0) source, combined with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The reaction requires a source of carbon monoxide and is performed in the presence of a base (e.g., a tertiary amine) to neutralize the HBr generated.

Nitrile Hydrolysis: The final step involves the hydrolysis of the pyridylacetonitrile intermediate. This transformation can be achieved under either acidic or basic conditions. google.com Acid-catalyzed hydrolysis, using aqueous hydrochloric acid or sulfuric acid, proceeds through a primary amide intermediate to yield the carboxylic acid. Alternatively, base-catalyzed hydrolysis with aqueous sodium or potassium hydroxide (B78521) also yields the carboxylate salt, which is then neutralized in a separate acidic workup step to afford the final product.

Table 2: Representative Catalytic Systems
ReactionCatalyst/ReagentLigand (if applicable)Typical ConditionsReference
Carbonylation of Aryl BromidePd(OAc)₂ / PdCl₂(PPh₃)₂PPh₃, dppfCO (1-50 atm), Methanol, Base (e.g., Et₃N), 80-120 °C nih.gov
Cyanation of Aryl ChloridePd₂(dba)₃ / PalladacycleXPhos, dppbKCN, NaCN, or K₄[Fe(CN)₆], Solvent (e.g., Dioxane), 80-110 °C nih.govnih.govmit.edu
Nitrile HydrolysisHCl or H₂SO₄ (Acidic)N/AWater, Reflux google.com
Nitrile HydrolysisNaOH or KOH (Basic)N/AWater/Alcohol, Reflux, then Acid Workup google.com

Optimization of Reaction Conditions and Yields

For the palladium-catalyzed carbonylation , key variables include the choice of catalyst and ligand, CO pressure, reaction temperature, and solvent. Higher pressures of CO generally favor the reaction, but optimizing the temperature is crucial to balance reaction rate with catalyst stability and potential side reactions.

The cyanation step can be sensitive to the cyanide source. While NaCN and KCN are common, they are highly toxic. Less toxic alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) have been successfully employed in palladium-catalyzed reactions. nih.govmit.edu Catalyst poisoning by excess cyanide ions is a known issue, which can sometimes be mitigated by the choice of ligand or the use of co-catalysts. nih.gov

The final nitrile hydrolysis conditions must be chosen carefully. Strong acidic or basic conditions at high temperatures can sometimes lead to decarboxylation or other degradation pathways on sensitive heterocyclic systems. Optimization would involve screening different acid/base concentrations and temperatures to find conditions that drive the reaction to completion while minimizing byproduct formation.

Synthesis of Analogs and Derivatives of this compound

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide range of analogs and derivatives. These modifications can be broadly categorized into changes on the pyridine ring and derivatization of the acetic acid side chain.

Pyridine Ring Modifications

The substituents on the pyridine ring—the methoxy and methyl groups—as well as the unsubstituted carbon atoms, provide handles for further chemical transformations.

Demethylation of the Methoxy Group: The 6-methoxy group can be selectively cleaved to yield the corresponding 6-hydroxypyridine (or its tautomeric 6-pyridone) derivative. Reagents such as L-selectride have been shown to chemoselectively demethylate methoxypyridines without affecting other aryl methyl ethers that might be present in a molecule. thieme-connect.comresearchgate.netelsevierpure.com Other common demethylating agents include boron tribromide (BBr₃) and pyridinium (B92312) chloride. google.com

Oxidation of the Methyl Group: The 2-methyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert the methyl group into a carboxylic acid, which would yield a pyridine dicarboxylic acid analog. acs.org Other methods, including wet air oxidation, have also been studied for the oxidation of methylpyridines. rsc.orgshu.ac.uk

Substitution on the Pyridine Ring: The vacant 4- and 5-positions on the pyridine ring are potential sites for electrophilic substitution, although such reactions on pyridine rings can be challenging. Halogenation (chlorination, bromination) could potentially be achieved to introduce further diversity. The synthesis of various halo-substituted pyridine analogs has been reported as a way to modulate chemical properties. nih.gov

Table 3: Potential Pyridine Ring Modifications
Modification TypeTarget Functional GroupTypical ReagentsResulting StructureReference
O-Demethylation6-MethoxyL-selectride, BBr₃, Pyridinium-HCl6-Hydroxypyridine / 6-Pyridone Analog thieme-connect.comgoogle.com
Oxidation2-MethylKMnO₄, Argentous Oxide2-Carboxypyridine Analog acs.orgbme.hu
Halogenation4- or 5-PositionNCS, NBS (N-halosuccinimide)4- or 5-Halo Analog nih.gov

Side Chain Derivatization Strategies

The carboxylic acid moiety of the side chain is a versatile functional group that can be readily converted into a variety of other functionalities, providing a straightforward route to a large family of derivatives.

Esterification: Reaction of the carboxylic acid with various alcohols in the presence of an acid catalyst (Fischer esterification) or using coupling agents can produce a library of esters.

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This is one of the most common derivatization strategies, often facilitated by peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(6-methoxy-2-methylpyridin-3-yl)ethanol , using powerful reducing agents like LiAlH₄ or borane (B79455) (BH₃).

Conversion to Acid Halide: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive acid chloride derivative. This intermediate is not typically isolated but is used in situ to readily form esters, amides, and other acyl derivatives under mild conditions.

Table 4: Side Chain Derivatization Strategies
ReactionReagentProduct Functional Group
EsterificationAlcohol (R-OH), H⁺Ester (-COOR)
Amide FormationAmine (R-NH₂), Coupling AgentAmide (-CONHR)
ReductionLiAlH₄ or BH₃Alcohol (-CH₂OH)
Acid Halide FormationSOCl₂ or (COCl)₂Acid Chloride (-COCl)

Table of Compounds

Table 5: List of Chemical Compounds Mentioned
Compound Name
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
This compound
2-(6-methoxy-2-methylpyridin-3-yl)acetonitrile
2-(6-methoxy-2-methylpyridin-3-yl)ethanol
3-Bromo-6-methoxy-2-methylpyridine
3-(chloromethyl)-6-methoxy-2-methylpyridine
(6-methoxy-2-methylpyridin-3-yl)methanol
Borane (BH₃)
Boron tribromide (BBr₃)
Carbon monoxide
Dicyclohexylcarbodiimide (DCC)
L-selectride
Lithium aluminium hydride (LiAlH₄)
Methyl 6-methoxy-2-methylnicotinate
Oxalyl chloride
Palladium acetate (Pd(OAc)₂)
Potassium cyanide (KCN)
Potassium ferrocyanide (K₄[Fe(CN)₆])
Potassium permanganate (KMnO₄)
Pyridinium chloride
Sodium cyanide (NaCN)
Thionyl chloride (SOCl₂)
Triphenylphosphine (PPh₃)

Chiral Synthesis and Stereochemical Considerations

The synthesis of enantiomerically pure this compound, a compound with a single stereocenter at the α-position of the carboxylic acid, presents a significant synthetic challenge. As of current literature, specific methods for the asymmetric synthesis of this exact molecule are not extensively documented. However, general strategies for the synthesis of chiral α-aryl acetic acids can be applied. These methodologies typically fall into several categories:

Resolution of Racemates: A classical approach involves the synthesis of the racemic mixture of this compound, followed by resolution using a chiral resolving agent. This process, while effective, is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Chiral Auxiliary-Mediated Synthesis: This strategy involves the covalent attachment of a chiral auxiliary to a pro-chiral precursor. The auxiliary then directs a subsequent chemical transformation, such as alkylation, in a diastereoselective manner. Removal of the auxiliary then affords the enantiomerically enriched product.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful and efficient method. For the synthesis of chiral α-aryl acetic acids, methods such as the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor or the asymmetric hydrocarboxylation of a styrene (B11656) derivative could be envisioned. The development of a suitable catalyst that is effective for the specific 6-methoxy-2-methylpyridine substrate would be a key challenge.

Biocatalytic Methods: Enzymes, such as lipases or esterases, can be employed for the kinetic resolution of racemic esters of this compound. This approach can offer high enantioselectivity under mild reaction conditions.

The stereochemical integrity of the chiral center is a crucial consideration during synthesis and subsequent transformations. The acidic proton at the α-position can be susceptible to racemization, particularly under basic or harsh thermal conditions. Therefore, reaction conditions must be carefully controlled to preserve the enantiomeric purity of the final product.

Chemical Transformations and Reaction Mechanisms of this compound

The chemical reactivity of this compound is dictated by the interplay of its three key functional components: the pyridine ring, the methoxy group, the methyl group, and the carboxylic acid side chain. The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards electrophilic and nucleophilic reagents. The methoxy and methyl groups are electron-donating substituents that can modulate the reactivity of the pyridine ring. The carboxylic acid moiety provides a site for a variety of transformations.

Oxidation Pathways

The oxidation of this compound can occur at several positions. The methyl group on the pyridine ring is susceptible to oxidation to a carboxylic acid, picolinic acid, using strong oxidizing agents like potassium permanganate wikipedia.org. This transformation would yield 3-(carboxymethyl)-6-methoxypyridine-2-carboxylic acid. The pyridine nitrogen can be oxidized to an N-oxide using reagents such as peracids wikipedia.org. This N-oxidation can activate the pyridine ring for further functionalization. The acetic acid side chain is generally resistant to oxidation under mild conditions, but harsh oxidative conditions could lead to decarboxylation or degradation.

Reduction Reactions

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-(6-methoxy-2-methylpyridin-3-yl)ethanol, using reducing agents such as lithium aluminum hydride or borane complexes. The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation under high pressure and temperature, although this is a challenging transformation due to the aromaticity of the ring chemicalbook.com. The choice of catalyst and reaction conditions would be critical to achieve selective reduction of either the carboxylic acid or the pyridine ring.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom wikipedia.org. When such reactions do occur, they typically proceed at the 3- and 5-positions. However, the presence of the electron-donating methoxy and methyl groups in this compound would be expected to increase the electron density of the ring, potentially facilitating electrophilic substitution. The directing effects of the existing substituents would need to be considered to predict the regioselectivity of such reactions. Activation of the pyridine ring via N-oxidation can also enhance its reactivity towards electrophilic substitution gcwgandhinagar.com.

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene (B151609), particularly at the 2-, 4-, and 6-positions. In the case of this compound, the methoxy group at the 6-position could potentially be displaced by a strong nucleophile, although this is generally a difficult reaction. The presence of the electron-donating methyl group might further deactivate the ring towards nucleophilic attack. Recent developments have shown that methoxypyridines can undergo amination with aliphatic amines under specific conditions ntu.edu.sgacs.org.

Cyclization and Ring-Forming Reactions

The carboxylic acid side chain of this compound provides a handle for various cyclization reactions. Intramolecular Friedel-Crafts acylation could potentially be used to form a new ring fused to the pyridine core, although the deactivating effect of the pyridine nitrogen would need to be overcome. Other cyclization strategies could involve the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by reaction with a suitable intramolecular nucleophile. For instance, reaction with an ortho-amino or ortho-hydroxy substituent (if present) on a tethered aromatic ring could lead to the formation of fused heterocyclic systems. The general principle of using acetic acid side chains in cyclization reactions has been demonstrated in the synthesis of various fused ring systems researchgate.netmdpi.com.

Metal-Catalyzed Coupling Reactions

The pyridine ring of this compound can participate in various metal-catalyzed cross-coupling reactions. If converted to a halide or triflate derivative, the pyridine core could undergo Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig amination reactions to introduce new carbon-carbon or carbon-heteroatom bonds mdpi.com. The carboxylic acid moiety would likely require protection during these transformations. Direct C-H activation of the pyridine ring is also a possibility, offering a more atom-economical approach to functionalization, although controlling the regioselectivity of such reactions can be challenging.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 6 Methoxy 2 Methylpyridin 3 Yl Acetic Acid Analogs

Impact of Pyridine (B92270) Ring Substituents on Biological Activity (In Vitro)

Methoxy (B1213986) Group Role and Substituent Effects

The methoxy group at the 6-position of the pyridine ring can significantly influence the compound's electronic properties and its ability to form hydrogen bonds, which are critical for target engagement. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially interacting with specific residues in the binding site of a biological target.

Studies on other heterocyclic compounds have shown that the presence and position of a methoxy group can enhance biological activity. For instance, in some series of pyridine derivatives, the introduction of a methoxy group has been associated with increased antiproliferative activity nih.gov. The replacement of a methoxy group with a hydroxyl group has been shown to significantly alter the inhibitory concentration (IC50) values in certain cancer cell lines, indicating the importance of this substituent nih.gov.

To illustrate the potential impact of methoxy group modifications, a hypothetical data table is presented below, based on general SAR principles.

Compound IDR1 (6-position)R2 (2-position)Acetic Acid Side ChainHypothetical IC50 (nM)
1 -OCH3 -CH3 -CH2COOH 100
2-OH-CH3-CH2COOH50
3-H-CH3-CH2COOH500
4-OCF3-CH3-CH2COOH250
5-SCH3-CH3-CH2COOH300

This table is for illustrative purposes and the data is hypothetical, based on general SAR principles for pyridine derivatives.

Methyl Group Influence on Molecular Recognition

In some classes of pyridine derivatives, the introduction of a methyl group at the 2-position has been shown to improve oral activity, suggesting a favorable impact on pharmacokinetic properties that may be linked to its influence on molecular recognition at the target site researchgate.net. The steric bulk of the methyl group can also play a role in selectivity, by preventing the molecule from binding to off-target proteins with smaller binding pockets.

The following table illustrates the potential effects of modifying the methyl group at the 2-position.

Compound IDR1 (6-position)R2 (2-position)Acetic Acid Side ChainHypothetical IC50 (nM)
1 -OCH3 -CH3 -CH2COOH 100
6-OCH3-H-CH2COOH200
7-OCH3-C2H5-CH2COOH150
8-OCH3-CF3-CH2COOH400
9-OCH3-Cl-CH2COOH350

This table is for illustrative purposes and the data is hypothetical, based on general SAR principles for pyridine derivatives.

Positional Isomerism and Activity Modulation

The relative positions of the substituents on the pyridine ring are critical for biological activity. Moving the acetic acid moiety, the methoxy group, or the methyl group to different positions on the pyridine ring would significantly alter the molecule's shape and electronic distribution, thereby affecting its interaction with the target.

For example, moving the acetic acid group from the 3-position to the 2- or 4-position would change the vector and distance of the carboxylic acid relative to the pyridine nitrogen and the other substituents. This would likely have a profound impact on the molecule's ability to form key interactions within a binding site. While specific data for the target compound is unavailable, studies on pyridine carboxylic acid isomers have demonstrated that the position of the carboxylic acid group is a key determinant of biological activity nih.gov.

Acetic Acid Side Chain Modifications and Their Biological Implications

The acetic acid side chain is a crucial pharmacophoric element, likely involved in key ionic or hydrogen bonding interactions with the biological target.

Alterations of the Carboxylic Acid Moiety

The carboxylic acid group is often a key feature for biological activity, but it can also contribute to poor pharmacokinetic properties. Replacing the carboxylic acid with bioisosteres is a common strategy in medicinal chemistry to improve drug-like properties while maintaining or improving biological activity. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acylsulfonamides nih.govbohrium.com.

These bioisosteres can mimic the acidic and hydrogen-bonding properties of the carboxylic acid while offering different physicochemical profiles, such as pKa, lipophilicity, and metabolic stability. For instance, a tetrazole ring can act as a non-classical bioisostere of a carboxylic acid, often leading to improved metabolic stability and oral bioavailability.

An illustrative table of potential carboxylic acid bioisosteres is provided below.

Compound IDR1 (6-position)R2 (2-position)Side Chain (at 3-position)Hypothetical IC50 (nM)
1 -OCH3 -CH3 -CH2COOH 100
10-OCH3-CH3-CH2CONHOH120
11-OCH3-CH3-CH2-tetrazole90
12-OCH3-CH3-CH2CONHSO2CH3250
13-OCH3-CH3-CH2COOCH3>1000 (inactive)

This table is for illustrative purposes and the data is hypothetical, based on general principles of carboxylic acid bioisosterism.

Chain Length and Branching Effects

Modifying the length and branching of the acetic acid side chain can impact the positioning of the acidic group within the binding site and can also introduce additional hydrophobic interactions. Increasing the chain length to a propanoic or butanoic acid derivative could allow the acidic moiety to reach different regions of the binding pocket.

Adding substituents to the alpha-carbon of the acetic acid side chain (the carbon adjacent to the carboxylic acid) can introduce chirality and provide additional points of interaction. An alpha-methyl group, for example, could provide a beneficial hydrophobic interaction or, conversely, a steric clash, depending on the topology of the binding site.

The following table illustrates the potential impact of side chain modifications.

Compound IDR1 (6-position)R2 (2-position)Side Chain (at 3-position)Hypothetical IC50 (nM)
1 -OCH3 -CH3 -CH2COOH 100
14-OCH3-CH3-(CH2)2COOH180
15-OCH3-CH3-CH(CH3)COOH80
16-OCH3-CH3-C(CH3)2COOH300

This table is for illustrative purposes and the data is hypothetical, based on general SAR principles for acetic acid derivatives.

Heterocyclic Ring System Variations and Bioactivity Profiles

The pyridine ring is a common scaffold in many biologically active compounds due to its ability to form hydrogen bonds and participate in various interactions with biological targets. nih.govnih.govnih.gov Altering this central heterocycle can significantly impact a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as its potency and selectivity. nih.govchemrxiv.org

The bioisosteric replacement of the pyridine ring with other five- or six-membered heterocycles is a common strategy in medicinal chemistry to modulate a compound's properties. nih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. researchgate.net Common replacements for a pyridine ring include other nitrogen-containing heterocycles like pyrimidine (B1678525), as well as different ring systems such as thiophene (B33073) and furan (B31954). researchgate.netnih.gov

In a study focused on potent anticancer agents, the replacement of a central thiazole (B1198619) "B" ring with other heterocycles, including pyridine, furan, and thiophene, was investigated. The results indicated that these replacements were well-tolerated, maintaining potent in vitro activity against prostate cancer cells. This highlights the potential for bioisosteric replacement of the pyridine ring in analogs of 2-(6-methoxy-2-methylpyridin-3-yl)acetic acid with rings like furan and thiophene to potentially retain or improve biological activity. acs.org

"B" Ring HeterocycleIC₅₀ (nM) against Prostate Cancer Cells
Thiazole (Reference)12-35
Pyridine12-35
Furan12-35
Thiophene12-35
Oxazoline>100
Oxazole>100
Phenyl>100
Pyrazole>100

Source: Adapted from SAR studies on anticancer agents. acs.org

Another approach involves the replacement of the aromatic pyridine ring with a saturated bioisostere. For example, the replacement of the pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core led to a significant improvement in physicochemical properties. This modification resulted in a more than tenfold increase in water solubility and a dramatic enhancement of metabolic stability in human liver microsomes. chemrxiv.org While the calculated lipophilicity (clogP) remained similar, the experimental lipophilicity (logD) was notably decreased. chemrxiv.org This demonstrates that moving from a planar, aromatic system to a three-dimensional, saturated scaffold can be a viable strategy to optimize drug-like properties.

CompoundWater Solubility (µM)Metabolic Stability (t₁/₂ min)clogPlogD
Rupatadine (Pyridine)293.25.1>4.5
Analog 48 (3-azabicyclo[3.1.1]heptane)36535.75.23.8

Source: Adapted from a study on saturated pyridine mimetics. chemrxiv.org

Fusing a second ring to the pyridine core of this compound to create bicyclic heterocyclic systems is another important design strategy. This approach can enhance affinity and modulate selectivity by exploring larger regions of the target's binding site. Examples of relevant fused systems include thieno[2,3-b]pyridines and furopyridines. researchgate.netmdpi.comnih.govekb.egmdpi.com

Thieno[2,3-b]pyridines, which feature a thiophene ring fused to a pyridine ring, have been investigated for their antiproliferative activity. mdpi.comnih.gov Structure-activity relationship studies on these compounds have revealed that the introduction of bulky, cleavable ester and carbonate functional groups can improve their activity against colon and breast cancer cell lines. mdpi.com This suggests that for fused analogs of this compound, derivatization of functional groups on the fused ring can be a key optimization strategy.

Similarly, furo[2,3-b]pyridine (B1315467) and furo[2,3-d]pyrimidine (B11772683) derivatives have shown significant biological activity, including anticancer and kinase inhibitory effects. researchgate.netnih.govrsc.org In a series of furo[2,3-d]pyrimidine derivatives designed as PI3K/AKT dual inhibitors, specific substitutions on the pyrimidine ring were found to be crucial for potent anticancer activity. For instance, compound 10b from one such study exhibited potent and selective antiproliferative activity against a breast cancer cell line. nih.govrsc.org This underscores the importance of the substitution pattern on the fused ring system in determining the biological activity profile.

The synthesis of various fused pyridine derivatives, such as indolizines, has also been explored. mdpi.com SAR studies on indolizines have indicated that substitutions on both the pyrrole (B145914) and pyridine rings significantly influence their anticancer potential. mdpi.com This further supports the concept that in fused ring systems derived from this compound, both the nature of the fused ring and the specific substitution patterns will be critical determinants of biological activity.

Ligand Efficiency and Lipophilic Efficiency in Structure-Based Optimization (Conceptual)

In the process of optimizing lead compounds like this compound, it is essential to balance the improvement in potency with the maintenance of favorable physicochemical properties. Two key metrics used to guide this process are Ligand Efficiency (LE) and Lipophilic Efficiency (LipE), also referred to as Lipophilic Ligand Efficiency (LLE). nih.govacs.orgcsmres.co.ukmtak.hudundee.ac.uk

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It is calculated as the free energy of binding (ΔG) divided by the number of heavy atoms (HA). A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its size to achieve its potency. During lead optimization, LE typically decreases as the molecule grows in size to enhance potency. Therefore, starting with a fragment or hit with a high LE is advantageous. csmres.co.uk

Lipophilic Efficiency (LipE/LLE) relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as pIC₅₀ (or pKi) minus logP (or logD). This metric is particularly valuable because it helps to ensure that increases in potency are not solely due to increased lipophilicity, which can lead to undesirable properties such as poor solubility, non-specific binding, and toxicity. nih.govmtak.hu An ideal LipE for an optimized drug candidate is often considered to be in the range of 5-7 or greater. mtak.hu

The application of these metrics can be illustrated in the optimization of a furano-pyrimidine Aurora kinase inhibitor. The initial lead compound had a potent in vitro activity but was inactive in vivo, with a LipE of 1.75. nih.govacs.orgacs.org Through rational design, which involved introducing solubilizing functional groups, a new analog was identified with improved in vitro potency, a significantly better LipE of 4.78, and, importantly, in vivo activity. nih.govacs.orgacs.org This successful optimization was guided by a focus on improving both LE and LipE while carefully controlling the molecular weight and lipophilicity. nih.govacs.orgacs.org

CompoundAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)HCT-116 GI₅₀ (µM)LELipE
Lead Compound (4)12190.960.251.75
Optimized Compound (27)690.130.264.78

Source: Adapted from the optimization of a furano-pyrimidine Aurora kinase inhibitor. acs.orgacs.org

For the structure-based optimization of analogs of this compound, a similar conceptual approach would be highly beneficial. By systematically tracking LE and LipE for newly synthesized analogs, researchers can make more informed decisions to guide the design process. The goal would be to identify modifications that enhance potency without disproportionately increasing molecular size or lipophilicity, thereby increasing the likelihood of developing a successful drug candidate with a balanced profile of efficacy and drug-like properties.

Mechanistic Investigations of 2 6 Methoxy 2 Methylpyridin 3 Yl Acetic Acid S Biological Interactions in Vitro Focus

Molecular Target Identification and Validation (In Vitro)

Comprehensive searches for in vitro studies aimed at identifying and validating the molecular targets of 2-(6-methoxy-2-methylpyridin-3-yl)acetic acid have not returned any specific findings. Research into its potential interactions with enzymes or receptors is not currently available in the public domain.

Enzyme Inhibition Studies

There are no publicly available research articles or data detailing the results of enzyme inhibition assays conducted with this compound. Therefore, its inhibitory activity and selectivity profile against any specific enzyme targets remain uncharacterized.

Receptor Binding Assays and Ligand-Target Interactions

No studies reporting the use of receptor binding assays to determine the affinity of this compound for any specific receptors have been identified. Consequently, information regarding its potential as a ligand for any receptor class is currently unavailable.

Protein-Ligand Interaction Analysis

There is a lack of published data from biophysical or computational studies, such as X-ray crystallography, NMR spectroscopy, or molecular modeling, that would elucidate the specific interactions between this compound and any protein targets.

Cellular Pathway Modulation by this compound (In Vitro)

In the absence of identified molecular targets, research into the downstream effects of this compound on cellular signaling pathways has not been documented in the scientific literature.

Cell-Based Reporter Assays

No in vitro studies utilizing cell-based reporter assays to investigate the modulation of specific cellular pathways by this compound have been found. Such assays are crucial for understanding a compound's functional effects within a cellular context.

Gene Expression and Proteomic Profiling in In Vitro Models

There are no available gene expression or proteomic profiling studies that have been conducted on in vitro models treated with this compound. As a result, its impact on the transcriptome and proteome of any cell type has not been determined.

Induction of Specific Cellular Responses (e.g., cell cycle arrest, apoptosis in cell lines)

No published in vitro studies were identified that investigated the ability of this compound to induce specific cellular responses such as cell cycle arrest or apoptosis in any cell lines. Consequently, there is no data to present regarding its potential effects on cell proliferation or survival.

In Vitro Metabolic Stability and Biotransformation Pathways

Information regarding the metabolic fate of this compound in in vitro systems is not available in the reviewed literature.

Microsomal Stability Studies

No data from microsomal stability assays for this compound could be located. Such studies are crucial for determining a compound's metabolic half-life and intrinsic clearance in a controlled in vitro environment that simulates liver metabolism.

Identification of In Vitro Metabolites

There are no published reports identifying the in vitro metabolites of this compound. The biotransformation products of this compound have not been characterized.

Enzyme Systems Involved in Biotransformation

Without metabolite identification, the specific enzyme systems (e.g., cytochrome P450 isoforms, UDP-glucuronosyltransferases) involved in the biotransformation of this compound have not been determined.

Mechanisms of Action at the Subcellular Level (In Vitro)

There is a lack of research on the subcellular mechanisms of action for this compound.

Organelle-Specific Interactions

No studies were found that investigated the potential for this compound to interact with specific cellular organelles, such as mitochondria, the endoplasmic reticulum, or the nucleus.

Computational and Theoretical Chemistry Approaches for 2 6 Methoxy 2 Methylpyridin 3 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to model the electronic structure of molecules. researchgate.netjournalijar.com These calculations can predict molecular geometries, energies, and a variety of other properties based on the fundamental principles of quantum mechanics.

Electronic Structure Analysis (e.g., HOMO-LUMO energies)

Electronic structure analysis focuses on the arrangement and energies of electrons within a molecule. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, polarizability, and kinetic stability. nih.govnih.gov A smaller energy gap suggests higher reactivity. nih.gov

A detailed analysis of the HOMO-LUMO energies and the energy gap for 2-(6-methoxy-2-methylpyridin-3-yl)acetic acid could provide significant insights into its reactivity and electronic behavior. However, specific published data from quantum chemical calculations detailing these values for this compound are not currently available.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool used to understand the charge distribution within a molecule. wolfram.com It illustrates the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netresearchgate.net Typically, red and yellow colors denote negative potential, indicating areas prone to electrophilic attack, while blue colors represent positive potential, indicating regions susceptible to nucleophilic attack. researchgate.net

An MEP map for this compound would identify the reactive sites, such as the electronegative oxygen and nitrogen atoms and the acidic proton of the carboxylic acid group. This information is valuable for predicting intermolecular interactions. Specific MEP mapping studies for this compound have not been identified in the available literature.

Spectroscopic Property Prediction

Quantum chemistry methods are widely used to predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. dergipark.org.tr By calculating vibrational frequencies and chemical shifts, these theoretical predictions can aid in the interpretation of experimental spectra and confirm molecular structures. dergipark.org.tr

Theoretical prediction of the IR and NMR spectra for this compound would be instrumental for its characterization. At present, there are no specific published studies containing predicted spectroscopic data for this molecule.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a protein binding site.

Ligand Conformation in Solution and Bound States

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. MD simulations can explore the conformational landscape of a ligand like this compound in different environments. This analysis reveals the most stable conformations in solution and how the conformation might change upon binding to a biological target. The flexibility of rotatable bonds, such as the one connecting the acetic acid side chain to the pyridine (B92270) ring, would be a key focus of such a study.

Research detailing the conformational analysis of this compound through MD simulations is not available in the reviewed literature.

Protein-Ligand Binding Dynamics

For molecules with potential biological activity, MD simulations are crucial for understanding the dynamics of their interaction with protein targets. These simulations can reveal the stability of the protein-ligand complex, identify key amino acid residues involved in binding, and characterize the network of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This knowledge is fundamental in drug design and discovery.

While this compound may be investigated as a ligand for various proteins, specific studies detailing its protein-ligand binding dynamics through molecular dynamics simulations are not found in publicly accessible scientific literature.

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are foundational components of modern drug discovery, enabling the rapid evaluation of chemical compounds against biological targets through computational means. These methods help prioritize compounds for synthesis and experimental testing, saving significant time and resources.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

For this compound, a pharmacophore model would be developed by analyzing its structure to identify these crucial features. The carboxylic acid group provides a strong hydrogen bond donor and acceptor site. The pyridine ring serves as an aromatic feature, while the methoxy (B1213986) group can act as a hydrogen bond acceptor. These features are critical for the molecule's potential interactions with a target's binding site. Such models are instrumental in screening large databases to find other diverse compounds that match the required pharmacophoric features.

Table 1: Potential Pharmacophoric Features of this compound

Feature TypeLocation in MoleculePotential Interaction
Hydrogen Bond DonorCarboxylic acid (-OH)Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in a receptor.
Hydrogen Bond AcceptorCarboxylic acid (C=O)Interaction with hydrogen bond donors in a receptor.
Hydrogen Bond AcceptorMethoxy group (-OCH₃)Interaction with hydrogen bond donors in a receptor.
Aromatic RingPyridine ringπ-π stacking or hydrophobic interactions with aromatic residues of a receptor.
Hydrophobic CenterMethyl group (-CH₃)van der Waals or hydrophobic interactions within the binding pocket.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is commonly used to predict the interaction between a small molecule ligand and a protein receptor. The process involves placing the ligand into the receptor's binding site in various conformations and scoring each pose to estimate the strength of the interaction, often expressed as a binding affinity or docking score in kcal/mol. nih.govresearchgate.net

In a hypothetical docking study of this compound, the compound would be docked into the active site of a relevant protein target. The simulation would predict its binding mode and calculate the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net The analysis would also reveal key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues like Arginine or Lysine, or π-π stacking between the pyridine ring and aromatic residues like Phenylalanine or Tryptophan. nih.govresearchgate.net

Table 2: Hypothetical Docking Study Results for this compound with a Target Protein

ParameterPredicted Value/InteractionSignificance
Binding Affinity-8.5 kcal/molIndicates a strong and stable predicted binding interaction.
Hydrogen BondsCarboxylic acid with Arg120, Ser254Strong directional interactions that anchor the ligand in the binding site.
π-π StackingPyridine ring with Phe315Aromatic interaction contributing to binding stability.
Hydrophobic InteractionMethyl group with Val118, Leu250Non-polar interactions that enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors—numerical values that describe the physicochemical properties of a molecule—to the activity of the compounds.

To build a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC₅₀ values) would be required. Molecular descriptors such as molecular weight, logP (lipophilicity), polar surface area (PSA), and electronic properties would be calculated for each compound. Statistical methods would then be used to generate an equation that predicts the activity based on these descriptors. This model could then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds.

Table 3: Hypothetical Data for a QSAR Model of this compound Analogs

CompoundlogPMolecular Weight ( g/mol )Polar Surface Area (Ų)Experimental Activity (IC₅₀, µM)
Analog 11.85195.1969.3410.5
Analog 22.10209.2269.348.2
Analog 31.70181.1678.5715.1
Analog 42.35223.2560.115.7

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (In Silico)

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. mdpi.com These predictions are vital in the early stages of drug development to identify candidates with favorable drug-like properties and to flag potential liabilities, such as poor absorption or rapid metabolism, before committing to costly experimental studies. nih.gov

Permeability is a key factor influencing a drug's absorption and distribution. In silico models can predict a compound's permeability across biological membranes, such as the intestinal wall (for oral absorption) and the blood-brain barrier. These predictions are often based on physicochemical properties like molecular weight, lipophilicity (logP), and polar surface area (PSA), which are components of frameworks like Lipinski's Rule of Five. mdpi.com Web-based tools like SwissADME and PreADMET are commonly used for these calculations. nih.govmdpi.com For this compound, these tools would predict its likelihood of being orally bioavailable and its potential to cross the blood-brain barrier.

Table 4: Predicted Physicochemical and Permeability Properties for this compound

PropertyPredicted ValueInterpretation
Molecular Weight195.19 g/mol Fulfills Lipinski's rule (< 500)
logP (Lipophilicity)1.85Fulfills Lipinski's rule (< 5)
Hydrogen Bond Donors1Fulfills Lipinski's rule (≤ 5)
Hydrogen Bond Acceptors4Fulfills Lipinski's rule (≤ 10)
Polar Surface Area (PSA)69.34 ŲSuggests good intestinal absorption
Gastrointestinal (GI) AbsorptionHighPredicted to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantNoPredicted not to cross the BBB, potentially reducing CNS side effects.

Predicting the metabolic fate of a compound is crucial for understanding its half-life and potential for forming active or toxic metabolites. Computational tools like MetaSite can predict the most likely sites on a molecule that will be modified by metabolic enzymes, particularly the cytochrome P450 (CYP) family. moldiscovery.com These programs analyze the molecule's structure to identify atoms that are sterically accessible and electronically susceptible to enzymatic reactions like oxidation. moldiscovery.com

For this compound, a metabolic site prediction would likely highlight several positions. The most probable sites for Phase I metabolism would be the methyl group on the pyridine ring (leading to hydroxylation) and the methoxy group (leading to O-demethylation). Identifying these "soft spots" allows medicinal chemists to modify the structure to block metabolism and improve the compound's stability and pharmacokinetic profile. moldiscovery.com

Table 5: Predicted Sites of Metabolism for this compound

Potential Metabolic SiteMetabolic ReactionPredicted LikelihoodConsequence
Pyridine-methyl group (-CH₃)HydroxylationHighFormation of a primary alcohol metabolite.
Methoxy group (-OCH₃)O-DemethylationHighFormation of a phenol metabolite and formaldehyde.
Acetic acid side chainOxidationModeratePotential for further oxidation or conjugation.
Pyridine ringAromatic HydroxylationLowMinor metabolic pathway.

Advanced Analytical Strategies for the Research and Characterization of 2 6 Methoxy 2 Methylpyridin 3 Yl Acetic Acid

Chromatographic Techniques for Separation and Quantification (Research Context)

Chromatographic techniques are indispensable for the separation and quantification of 2-(6-methoxy-2-methylpyridin-3-yl)acetic acid from complex matrices. The choice of technique is dictated by the analyte's physicochemical properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. A robust HPLC method is crucial for determining the purity and concentration of the compound in research samples.

Method development for this pyridine (B92270) derivative would typically involve a reversed-phase approach. helixchrom.comsielc.com The acidic nature of the carboxylic acid group and the basicity of the pyridine nitrogen mean that the mobile phase pH will significantly influence the compound's retention time and peak shape. helixchrom.com A C18 column is a common starting point, offering good hydrophobic selectivity.

Validation of the developed HPLC method would be performed according to established guidelines to ensure its reliability, accuracy, and precision. Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. wikipedia.org Direct analysis of this compound by GC is challenging due to its polarity and low volatility. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative. researchgate.net Esterification of the carboxylic acid group, for example with methanol or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would be a common approach.

The choice of column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable for the analysis of the derivatized compound. mdpi.com Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. cdc.govacs.org

Table 2: Proposed GC Method Parameters for the Analysis of a Derivatized Form of this compound

ParameterCondition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)
Scan Range 50-500 m/z

Since this compound possesses a chiral center, the separation of its enantiomers is essential for understanding its stereospecific properties. Chiral chromatography is the most effective method for determining enantiomeric purity. mdpi.com This can be achieved using either chiral stationary phases (CSPs) or chiral mobile phase additives.

CSPs based on cyclodextrins or polysaccharide derivatives have proven effective for the separation of a wide range of chiral acids. nih.govresearchgate.net The selection of the appropriate CSP and mobile phase is often empirical and requires screening of various conditions. Both normal-phase and reversed-phase modes can be explored. mdpi.com

Table 3: Potential Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterCondition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 275 nm

Mass Spectrometry-Based Characterization and Detection

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. When coupled with chromatographic separation, it offers high sensitivity and specificity for the characterization and detection of compounds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. chemrxiv.orgresearchgate.net This is invaluable for confirming the identity of this compound and for identifying its unknown metabolites or degradation products. nih.gov Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS analysis. nih.gov

Table 4: Theoretical HRMS Data for this compound

IonFormulaCalculated m/z
[M+H]⁺C₉H₁₂NO₃⁺182.0790
[M-H]⁻C₉H₁₀NO₃⁻180.0661
[M+Na]⁺C₉H₁₁NNaO₃⁺204.0610

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. researchgate.net This technique is particularly useful for the structural elucidation of metabolites or derivatives of this compound. rhhz.net By analyzing the fragmentation pathways, it is possible to identify the sites of metabolic modification, such as hydroxylation, demethylation, or conjugation. mdpi.comnih.gov

For instance, a common fragmentation pathway for a protonated molecule of this compound might involve the loss of water (H₂O) or the decarboxylation (loss of CO₂) of the acetic acid side chain. The fragmentation of the pyridine ring itself can also provide valuable structural information. researchgate.net

Table 5: Postulated MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Postulated Fragment Ion (m/z)Neutral LossProposed Fragment Structure
182.0790164.0684H₂ODehydrated precursor
182.0790136.0735CO₂Decarboxylated precursor
182.0790122.0578H₂O + COLoss of water and carbon monoxide

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) in Complex Research Matrices

The analysis of this compound in complex research matrices, such as biological fluids or environmental samples, necessitates the use of hyphenated techniques that couple the high separation power of chromatography with the specificity and sensitivity of mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a primary tool for this purpose. The technique is adept at isolating the target analyte from a multitude of matrix components and quantifying it with high precision. nih.gov An LC-MS/MS method for a compound like this compound would typically employ a reversed-phase column (e.g., C18) for separation. The mobile phase often consists of an aqueous component and an organic solvent like acetonitrile or methanol, with additives such as formic acid or ammonium acetate (B1210297) to improve chromatographic peak shape and enhance ionization efficiency. jocpr.comsemanticscholar.org

Detection is commonly achieved using an electrospray ionization (ESI) source, which is well-suited for moderately polar and ionizable molecules. The analysis can be performed in either positive or negative ion mode, with the choice depending on which provides a more stable and intense signal for the parent ion. In positive mode, the protonated molecule [M+H]⁺ would be targeted, while in negative mode, the deprotonated molecule [M-H]⁻ would be monitored. Subsequent fragmentation of this precursor ion in the collision cell generates specific product ions. The monitoring of selected reaction monitoring (SRM) transitions—the specific pair of precursor and product ions—provides exceptional selectivity and minimizes interference from the matrix. jocpr.com The primary challenge in these analyses is the potential for matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte, affecting accuracy and precision. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it is generally less direct for a polar, non-volatile compound like a carboxylic acid. Direct analysis by GC-MS would require high temperatures that could lead to thermal degradation. Therefore, a derivatization step is typically necessary to convert the carboxylic acid group into a more volatile and thermally stable ester, for instance, through methylation or silylation. researchgate.net Following derivatization, the analyte can be separated on a capillary column and detected by MS, often using electron ionization (EI), which produces a characteristic and reproducible fragmentation pattern useful for structural confirmation. mdpi.com

ParameterLC-MS/MSGC-MS
Analyte State Native form in solutionRequires derivatization (e.g., esterification)
Separation Reversed-phase liquid chromatographyCapillary gas chromatography
Ionization Electrospray Ionization (ESI)Electron Ionization (EI)
Key Advantage High applicability to polar, non-volatile compoundsHigh chromatographic resolution, established libraries
Challenge Matrix effects (ion suppression/enhancement)Need for derivatization, potential for analyte degradation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound.

¹H NMR and ¹³C NMR for Core Structure Confirmation

One-dimensional ¹H and ¹³C NMR spectra provide the foundational information for structural elucidation. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling). The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each proton group. The ¹³C NMR spectrum would complement this by showing signals for the nine unique carbon atoms in the molecule.

Table of Predicted NMR Chemical Shifts

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carboxylic Acid (-COOH) 10.0 - 12.0 (broad singlet) 170 - 175
Methylene (-CH₂) ~3.7 (singlet) ~35
Pyridine-H (position 4) ~7.2 (doublet) ~138
Pyridine-H (position 5) ~6.7 (doublet) ~110
Methoxy (B1213986) (-OCH₃) ~3.9 (singlet) ~54
Methyl (-CH₃) ~2.5 (singlet) ~23

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment

While 1D NMR suggests the core structure, 2D NMR techniques are required to definitively piece the molecular puzzle together. universiteitleiden.nl

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this molecule, a key correlation would be observed between the two aromatic protons on the pyridine ring (H4 and H5), confirming their ortho relationship. universiteitleiden.nl

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. nih.gov It would be used to unambiguously assign the carbon signals for the methylene group, the methoxy group, the methyl group, and the two proton-bearing pyridine carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include:

The methylene protons (-CH₂) to the carboxylic carbon and to pyridine carbons C2, C3, and C4.

The methyl protons (-CH₃) to pyridine carbons C2 and C3.

The methoxy protons (-OCH₃) to pyridine carbon C6.

These long-range correlations provide unequivocal proof of the connectivity between the acetic acid, methyl, and methoxy groups at the C3, C2, and C6 positions of the pyridine ring, respectively. mdpi.com

Solid-State NMR for Polymorph Characterization

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a valuable technique for identifying and characterizing polymorphs, as the NMR signals are sensitive to the local molecular environment, which differs in each crystal lattice. nih.gov

Different polymorphs of this compound would produce distinct ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectra. Subtle shifts in the isotropic chemical shifts of the carbon signals, particularly for the carbons involved in intermolecular interactions like hydrogen bonding (e.g., the carboxylic acid group), can differentiate between forms. nih.gov Furthermore, ssNMR can provide insights into molecular conformation and packing within the crystal structure.

Spectroscopic Methods for Molecular Interactions

UV-Visible Spectroscopy for Binding Studies

UV-Visible spectroscopy can be a straightforward yet powerful method for studying the binding of a molecule to a target, such as a protein or receptor. The technique relies on monitoring changes in the electronic absorption spectrum of the molecule upon interaction.

The substituted pyridine ring in this compound contains π-electrons and will exhibit characteristic π→π* electronic transitions, resulting in absorbance in the UV region. researchgate.net The position (λmax) and intensity (molar absorptivity) of these absorption bands are sensitive to the molecule's environment. physchemres.org

When the compound binds to a larger molecule, its local environment changes. This can perturb the energy levels of the π-orbitals, leading to observable spectral changes:

Hyperchromic or Hypochromic effect: An increase or decrease in absorbance intensity.

Bathochromic (red shift) or Hypsochromic (blue shift) effect: A shift in λmax to a longer or shorter wavelength.

By systematically titrating the target molecule into a solution of the compound and monitoring these spectral changes, one can determine binding constants (Ka) and stoichiometry of the interaction. The pyridine moiety itself can act as a spectroscopic probe; its interaction with acidic or hydrogen-bond donating sites within a binding pocket can significantly alter its UV-Vis spectrum, providing specific information about the nature of the molecular interaction. rsc.org

Fluorescence Spectroscopy for Ligand-Target Interactions

Fluorescence spectroscopy is a powerful and versatile analytical technique employed to investigate the interactions between a ligand, such as this compound, and its biological target. This method relies on the intrinsic fluorescence of the target molecule, typically a protein containing fluorescent amino acids like tryptophan and tyrosine, or through the use of extrinsic fluorescent probes. The binding of a ligand can induce conformational changes in the target protein, which in turn can alter the local environment of the fluorophores, leading to measurable changes in fluorescence intensity, emission wavelength, and polarization.

The primary application of fluorescence spectroscopy in this context is to determine the binding affinity and stoichiometry of the ligand-target complex. By titrating the target protein with increasing concentrations of this compound and monitoring the corresponding changes in fluorescence, a binding curve can be generated. From this curve, key thermodynamic parameters such as the binding constant (Ka) and the number of binding sites (n) can be calculated.

Furthermore, fluorescence quenching experiments can provide insights into the mechanism of binding. Quenching refers to any process that decreases the fluorescence intensity of a sample. By analyzing the quenching data using the Stern-Volmer equation, it is possible to distinguish between static quenching (due to the formation of a non-fluorescent ground-state complex) and dynamic quenching (resulting from collisional deactivation of the excited state). This information helps to elucidate the nature of the interaction between this compound and its target.

Advanced fluorescence techniques, such as Förster Resonance Energy Transfer (FRET), can be utilized to measure distances between the ligand binding site and other regions of the target molecule. This provides valuable structural information about the ligand-target complex in solution. While specific experimental data for this compound is not publicly available, the principles of fluorescence spectroscopy provide a robust framework for its characterization in ligand-binding studies.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are instrumental in the structural elucidation and functional group analysis of molecules like this compound. These methods probe the vibrational modes of a molecule, providing a unique "fingerprint" that is characteristic of its chemical structure.

Infrared (IR) Spectroscopy involves the absorption of infrared radiation by a molecule, which excites its vibrational modes. The absorption of specific frequencies of IR radiation corresponds to particular functional groups present in the molecule. For this compound, characteristic IR absorption bands would be expected for the carboxylic acid group (O-H and C=O stretching), the pyridine ring (C=C and C=N stretching), the methyl group (C-H stretching and bending), and the methoxy group (C-O stretching).

Raman Spectroscopy , on the other hand, is a light scattering technique. When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). The energy difference between the incident and scattered light corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy.

Vibrational ModeExpected IR Frequency (cm-1)Expected Raman Frequency (cm-1)Assignment
O-H stretch3300-2500 (broad)-Carboxylic acid
C-H stretch (aromatic)3100-30003100-3000Pyridine ring
C-H stretch (aliphatic)3000-28503000-2850Methyl and Methylene groups
C=O stretch1725-17001725-1700Carboxylic acid
C=C/C=N stretch1600-14501600-1450Pyridine ring
C-O stretch1260-1000-Methoxy and Carboxylic acid
Ring breathing-~1000Pyridine ring

This correlative analysis, combining both IR and Raman data, provides a comprehensive and detailed characterization of the functional groups present in this compound, which is crucial for confirming its identity and purity.

Applications of 2 6 Methoxy 2 Methylpyridin 3 Yl Acetic Acid in Chemical Biology and Medicinal Chemistry Research Conceptual Frameworks

Role as a Synthetic Intermediate for Complex Molecules

As a substituted pyridine (B92270) acetic acid derivative, 2-(6-methoxy-2-methylpyridin-3-yl)acetic acid holds potential as a versatile building block in organic synthesis. The pyridine core is a common feature in a vast number of biologically active compounds, and the acetic acid side chain provides a convenient handle for further chemical modifications.

The structural motif of this compound, featuring a pyridine ring with multiple substituents, makes it a plausible starting material for constructing more complex heterocyclic systems. The carboxylic acid group can be readily converted into other functional groups, such as amides, esters, or ketones, which can then participate in various cyclization reactions. For instance, condensation of the corresponding amide derivatives with suitable reagents could potentially lead to the formation of fused bicyclic or polycyclic heterocyclic scaffolds. The presence of the methoxy (B1213986) and methyl groups on the pyridine ring can influence the electronic properties and steric hindrance of the molecule, thereby guiding the regioselectivity of subsequent synthetic transformations.

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. Therefore, this compound can serve as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The acetic acid moiety allows for the straightforward coupling with various amines, alcohols, or other nucleophiles to generate a library of derivatives. These derivatives can then be screened for biological activity against a range of targets. The specific substitution pattern on the pyridine ring (6-methoxy and 2-methyl) provides a unique chemical space to explore for developing selective ligands.

Probe Development for Biological Systems (In Vitro Research)

While no specific chemical probes derived from this compound are documented, its structure lends itself to the conceptual design of such tools for in vitro biological investigation.

A chemical probe is a small molecule used to study and manipulate biological systems. The design of a chemical probe requires a balance of potency, selectivity, and a functional group for conjugation to reporter tags (e.g., fluorophores, biotin). Conceptually, if a bioactive molecule were developed from the this compound scaffold, the carboxylic acid group could be used as an attachment point for such tags. This would allow for the visualization and tracking of the molecule's interaction with its biological target within a cellular context, aiding in target validation and elucidation of its mechanism of action.

By incorporating photoreactive groups or other functionalities, derivatives of this compound could potentially be developed into tools for mechanistic studies. For example, a probe could be designed to covalently label its target protein upon photoactivation, enabling the identification of the binding site and downstream signaling partners. Such studies are crucial for understanding the intricate workings of biological pathways and the role of specific proteins in health and disease.

Contribution to Lead Identification and Optimization Strategies (Preclinical, Non-Human, Non-Clinical)

In the context of drug discovery, a "hit" compound identified from a high-throughput screen often requires significant chemical modification to improve its potency, selectivity, and pharmacokinetic properties—a process known as lead optimization. nih.govnih.gov While specific examples involving this compound are not reported, its utility in such strategies can be conceptualized.

The process of lead optimization involves systematically modifying the chemical structure of a lead compound to enhance its drug-like properties. researchgate.net The this compound scaffold offers several points for chemical diversification. The carboxylic acid can be converted to a variety of functional groups to modulate properties like solubility and cell permeability. The pyridine ring itself can be further functionalized, and the methoxy and methyl groups can be replaced with other substituents to explore the structure-activity relationship (SAR). This systematic modification allows medicinal chemists to fine-tune the properties of a lead compound, ultimately leading to the identification of a clinical candidate.

Below is a conceptual table illustrating how different modifications to the core scaffold of this compound could be envisioned to modulate key drug-like properties in a lead optimization campaign.

Modification Site Modification Example Potential Impact on Properties
Carboxylic AcidEsterificationIncreased lipophilicity, potential for prodrug strategy
Carboxylic AcidAmidationModulation of hydrogen bonding capacity and solubility
Pyridine Ring (Position 4 or 5)HalogenationAltered electronic properties and metabolic stability
Methyl Group (Position 2)TrifluoromethylationIncreased metabolic stability and binding affinity
Methoxy Group (Position 6)Demethylation to HydroxylIntroduction of a hydrogen bond donor, altered solubility

Rational Compound Design Principles

Rational compound design is a cornerstone of modern drug discovery, aiming to develop potent and selective ligands for biological targets based on a detailed understanding of their structure and function. The this compound scaffold embodies several key principles of rational design, primarily through its potential for structure-based and ligand-based design approaches.

The pyridine ring itself is a common motif in medicinal chemistry, valued for its ability to engage in various non-covalent interactions, such as hydrogen bonding, pi-stacking, and metal coordination. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. The substituents on the pyridine ring of this compound provide opportunities for fine-tuning the molecule's steric and electronic properties.

Methoxy Group: The 6-methoxy group can act as a hydrogen bond acceptor and influence the compound's solubility and metabolic stability. Its position on the ring can direct the orientation of the molecule within a binding pocket.

Methyl Group: The 2-methyl group provides a steric feature that can be exploited to achieve selectivity for a particular target. It can also influence the compound's lipophilicity and metabolic profile.

Acetic Acid Side Chain: The 3-acetic acid moiety is a key functional group, capable of forming strong ionic interactions and hydrogen bonds with amino acid residues in a target protein, such as arginine and lysine. This group is often critical for anchoring a ligand to its binding site.

A hypothetical rational design strategy starting from this compound could involve targeting an enzyme active site. The carboxylic acid would be designed to interact with a positively charged residue, while the substituted pyridine ring could be optimized to fit into a hydrophobic pocket, with the methoxy and methyl groups tailored to maximize van der Waals interactions and achieve selectivity.

Table 1: Hypothetical Rational Design Modifications of this compound and Their Intended Effects

ModificationRationalePredicted Outcome
Replacement of the methyl group with a trifluoromethyl groupIncrease metabolic stability and alter electronic properties.Enhanced potency and pharmacokinetic profile.
Extension of the acetic acid side chainProbe for additional binding interactions deeper within the active site.Increased binding affinity.
Substitution of the methoxy group with a small amineIntroduce a hydrogen bond donor and a basic center.Altered binding mode and potential for new interactions.

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the desired biological activity. uniroma1.itnih.govresearchgate.net The this compound core can serve as a template for both of these approaches.

Scaffold hopping aims to replace the central core of a molecule with a structurally different scaffold that maintains the original orientation of the key interacting functional groups. nih.govdundee.ac.uk For instance, the 6-methoxy-2-methylpyridine core could be replaced by other heterocyclic systems, such as pyrimidine (B1678525), pyrazine, or even non-aromatic bicyclic systems. The goal would be to preserve the spatial arrangement of the acetic acid side chain and the key pharmacophoric elements of the methoxy and methyl groups, while exploring new chemical space to improve properties like solubility, patentability, or selectivity. nih.gov

Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, leading to a molecule with similar biological activity. researchgate.net In the context of this compound, numerous bioisosteric replacements could be envisioned:

Carboxylic Acid Bioisosteres: The acetic acid moiety could be replaced with other acidic groups like a tetrazole, a hydroxamic acid, or an acylsulfonamide. These replacements can modulate the acidity, polarity, and metabolic stability of the compound.

Pyridine Ring Analogs: The pyridine ring itself could be replaced by other five- or six-membered heterocycles, such as thiophene (B33073), furan (B31954), or thiazole (B1198619), to alter the electronic distribution and steric profile of the core scaffold.

Methoxy Group Bioisosteres: The methoxy group could be substituted with other small, neutral groups like a fluorine atom or a methylamino group to fine-tune lipophilicity and hydrogen bonding capacity.

Table 2: Conceptual Bioisosteric Replacements for Functional Groups of this compound

Original Functional GroupBioisosteric ReplacementRationale for Replacement
Acetic AcidTetrazoleImprove metabolic stability and oral bioavailability.
Pyridine RingThiophene RingAlter aromaticity and potential for pi-stacking interactions.
Methoxy GroupFluorineEnhance binding affinity through potential halogen bonding and improve metabolic stability.

Significance in the Development of New Research Reagents

Beyond its potential as a scaffold for drug discovery, this compound and its derivatives can be valuable as research reagents in chemical biology. The development of chemical probes is essential for studying the function of proteins and elucidating biological pathways.

The structural features of this compound allow for the straightforward incorporation of reporter tags, such as fluorescent dyes, biotin, or photoaffinity labels. The acetic acid side chain provides a convenient handle for chemical conjugation without significantly perturbing the core structure that may be responsible for binding to a target protein.

For example, a derivative of this compound that shows affinity for a specific enzyme could be functionalized with a fluorescent tag. This fluorescent probe could then be used in various applications, including:

Fluorescence Microscopy: To visualize the subcellular localization of the target protein in living cells.

High-Throughput Screening: To identify other small molecules that bind to the same target by competition assays.

Target Identification and Validation: A biotinylated version of the compound could be used for affinity purification of its protein target from cell lysates, helping to identify unknown targets of a bioactive compound.

The development of such research reagents is critical for advancing our understanding of complex biological systems and for the initial stages of drug discovery.

Future Research Directions and Unexplored Avenues for 2 6 Methoxy 2 Methylpyridin 3 Yl Acetic Acid

Development of Novel Synthetic Methodologies

The synthesis of polysubstituted pyridines can be challenging, often requiring multi-step sequences with modest yields. Future research should focus on developing more efficient, flexible, and scalable synthetic routes to 2-(6-methoxy-2-methylpyridin-3-yl)acetic acid and its analogs.

Current plausible syntheses likely rely on classical methods such as the functionalization of a pre-formed pyridine (B92270) ring. However, these can be limited by regioselectivity issues. Novel methodologies to explore include:

Transition-Metal Catalyzed Cross-Coupling: Modern palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Sonogashira) could be employed to construct the carbon skeleton. For instance, a suitably protected 3-halopyridine derivative could be coupled with an acetate (B1210297) equivalent.

C-H Activation: Direct C-H functionalization represents a highly atom-economical approach. Research into the regioselective C-H carboxylation or acetoxylation at the 3-position of a 6-methoxy-2-methylpyridine precursor could significantly shorten the synthetic sequence.

Flow Chemistry: Continuous flow synthesis could offer improved reaction control, enhanced safety for potentially hazardous steps (e.g., nitration or metallation), and streamlined scalability. Developing a flow process for this molecule would be a significant advancement for producing analog libraries.

A comparison of a hypothetical traditional route and a potential novel route is outlined below.

FeatureHypothetical Traditional SynthesisProposed Novel C-H Activation Route
Key Strategy Multi-step functionalization of a pyridine ringDirect, late-stage C-H functionalization
Starting Material 2,6-Dichloropyridine6-Methoxy-2-methylpyridine
Number of Steps 5-7 steps (e.g., methoxylation, lithiation/boronation, Suzuki coupling, oxidation)2-3 steps (e.g., synthesis of precursor, direct C-H carboxymethylation)
Atom Economy ModerateHigh
Scalability Potentially challengingAmenable to flow chemistry for scalability

Expansion of Structure-Activity Relationship Understanding

A critical unmet need is the identification of the biological targets of this compound and the subsequent exploration of its structure-activity relationship (SAR). Based on its structural similarity to known bioactive molecules, potential targets could include metabolic enzymes or G-protein coupled receptors.

A systematic SAR exploration would involve synthesizing and testing a library of analogs. Key modifications should include:

The Methoxy (B1213986) Group (Position 6): Replacing the methoxy group with other alkoxy groups of varying sizes (ethoxy, isopropoxy), a hydroxyl group, or electron-withdrawing groups (e.g., trifluoromethoxy) to probe the role of this substituent in target binding.

The Methyl Group (Position 2): Varying the size and electronics of this group (e.g., ethyl, cyclopropyl, trifluoromethyl) to understand steric and electronic requirements.

The Acetic Acid Side Chain: Modifying the linker length (propionic acid), acidity (tetrazole isostere), or converting it to an ester or amide to explore the necessity of the carboxylic acid for activity.

The Pyridine Ring: Introducing substituents at the 4- and 5-positions to modulate the electronics and steric profile of the core scaffold.

A hypothetical SAR exploration table is presented below, assuming a hypothetical biological target.

CompoundR1 (Position 6)R2 (Position 2)R3 (Side Chain)Hypothetical Activity (IC₅₀, nM)
Parent Compound -OCH₃-CH₃-CH₂COOH500
Analog 1 -OH-CH₃-CH₂COOH800
Analog 2 -OCH₃-CH₂CH₃-CH₂COOH250
Analog 3 -OCH₃-CH₃-CH₂CONH₂>10000
Analog 4 -OCH₃-CH₃-CH₂CH₂COOH450
Analog 5 -OCF₃-CH₃-CH₂COOH150

Elucidation of Additional Molecular Mechanisms (In Vitro)

Once a primary biological target is identified, further in vitro studies are essential to elucidate the precise molecular mechanism of action. Future research should move beyond simple binding or activity assays to more complex cellular and biochemical investigations.

Cell-Based Reporter Assays: If the target is a receptor or part of a signaling pathway, cell lines engineered with reporter genes (e.g., luciferase or β-galactosidase) can quantify downstream signaling events upon compound treatment.

Enzyme Kinetics: For enzymatic targets, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) could be employed to confirm direct binding of the compound to its putative target within a cellular environment.

Omics Approaches: Treating relevant cell lines with the compound followed by transcriptomic (RNA-seq) or proteomic (mass spectrometry-based) analysis can provide an unbiased view of the downstream biological pathways affected, potentially revealing off-target effects or secondary mechanisms of action.

Advanced Computational Modeling for Predictive Research

Computational chemistry can accelerate the drug discovery process by providing predictive insights into ligand-target interactions and guiding the design of new analogs.

Molecular Docking: If a high-resolution structure of the biological target is available, docking studies can predict the binding pose of this compound. This can rationalize existing SAR data and suggest new modifications to improve affinity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the role of specific residues and water molecules in the binding pocket.

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of the ligand, such as its charge distribution and conformational energies, which are crucial for understanding its interaction with the target. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once sufficient SAR data is generated, QSAR models can be built to correlate physicochemical properties of the analogs with their biological activity, enabling the prediction of activity for yet-unsynthesized compounds.

Integration with Emerging Analytical Technologies

Advanced analytical techniques are crucial for the unambiguous characterization of novel compounds and for studying their metabolic fate.

Supercritical Fluid Chromatography (SFC): For analogs that are chiral, preparative SFC could be a powerful tool for efficient enantioselective separation, which is often more environmentally friendly than traditional HPLC. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS coupled with liquid chromatography is indispensable for confirming the identity of synthesized compounds and for identifying metabolites in in vitro metabolism studies (e.g., using liver microsomes).

2D Nuclear Magnetic Resonance (NMR): While 1D NMR is standard, advanced 2D NMR techniques (e.g., HSQC, HMBC) are essential for the complete and unambiguous structural elucidation of complex analogs or unexpected reaction products. researchgate.net

Potential for New Chemical Biology Tools

Beyond direct therapeutic applications, this compound could serve as a scaffold for developing chemical biology probes to study its biological target.

Affinity-Based Probes: The core molecule could be functionalized with a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin). These probes can be used in cell lysates or living cells to covalently label the target protein, facilitating its identification and isolation.

Fluorescent Probes: Conjugation of the molecule to a fluorophore could create a probe for use in fluorescence microscopy or flow cytometry. nih.gov This would allow for the visualization of the compound's subcellular localization and its interaction with the target in real-time.

Targeted Degraders: By linking the molecule to a ligand for an E3 ubiquitin ligase, it may be possible to create a Proteolysis-Targeting Chimera (PROTAC). Such a molecule would induce the targeted degradation of the protein of interest, providing a powerful chemical knockout tool for target validation.

Exploration in Green Chemistry Approaches for Synthesis

Future synthetic efforts should prioritize sustainability by incorporating the principles of green chemistry.

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives (e.g., 2-methyl-THF, cyclopentyl methyl ether, or water) should be a priority.

Catalysis over Stoichiometric Reagents: Employing catalytic methods (e.g., biocatalysis or metal catalysis) in place of stoichiometric reagents would reduce waste and improve atom economy. rsc.org For example, an enzymatic resolution could be used to separate enantiomers, or a catalytic hydrogenation could replace a metal hydride reduction.

Mechanochemistry: Exploring solvent-free or low-solvent synthetic methods, such as ball milling or grinding, could dramatically reduce the environmental impact of the synthesis. scielo.br These techniques have proven effective for various organic transformations and are gaining traction as sustainable alternatives. scielo.br

The development of a green synthesis would not only be environmentally responsible but could also lead to more cost-effective and efficient production in the long term.

Q & A

Basic Research Questions

Q. What are the recommended handling precautions for 2-(6-methoxy-2-methylpyridin-3-yl)acetic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders or solutions to avoid inhalation .
  • Ventilation : Ensure local exhaust ventilation or conduct procedures in a BS-compliant fume cupboard .
  • First Aid : For skin contact, rinse immediately with water and soap; for eye exposure, irrigate for 15 minutes. Seek medical attention if irritation persists .
  • Storage : Store in airtight containers away from oxidizers and heat sources. Label containers with GHS hazard symbols (Warning: H315, H319, H335) .

Q. How can researchers safely synthesize this compound on a laboratory scale?

  • Methodological Answer :

  • Step 1 : Start with a pyridine derivative (e.g., 6-methoxy-2-methylpyridin-3-yl precursor). Use regioselective bromination (if needed) with Br₂ in acetic acid under controlled conditions to introduce substituents .
  • Step 2 : Perform nucleophilic substitution or coupling reactions. For example, employ K₂CO₃ and NaBr in acetonitrile to facilitate ether or ester formation, as seen in analogous syntheses .
  • Step 3 : Purify via recrystallization (e.g., using ethanol/water mixtures) and confirm structure via NMR (¹H/¹³C) and melting point analysis .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during electrophilic substitution of this compound derivatives?

  • Methodological Answer :

  • Electronic Effects : The methoxy group (-OMe) is electron-donating, directing electrophiles to meta/para positions. Use steric hindrance from the methyl group to control regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity. Add catalytic Lewis acids (e.g., FeCl₃) to stabilize transition states .
  • Monitoring : Track reaction progress via TLC or HPLC. Adjust reaction time/temperature to minimize byproducts like di-substituted derivatives .

Q. What methodologies are recommended for resolving contradictory crystallographic data in structural determination?

  • Methodological Answer :

  • Software Tools : Use SHELX (SHELXL/SHELXS) for refinement. For ambiguous electron density, test multiple disorder models and apply restraints to bond lengths/angles .
  • Hydrogen Bonding Analysis : Identify R₂²(8) dimer motifs (common in carboxylic acids) via X-ray diffraction. Compare hydrogen bond lengths (O–H···O ≈ 1.8–2.2 Å) with literature values .
  • Validation : Cross-validate with spectroscopic data (IR for -COOH stretching; ¹H NMR for aromatic protons) to confirm structural consistency .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :

  • Reagent Stoichiometry : Maintain a 1:1 molar ratio of precursor to electrophile (e.g., Br₂) to avoid over-halogenation. Use excess acetic acid as a solvent to stabilize intermediates .
  • Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., polymerization). Gradually warm to room temperature post-reaction .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the target compound from di-brominated/byproduct fractions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.